3-Bromo-5-chloro-2-methoxyphenylboronic acid

Description

Chemical Structure & Properties

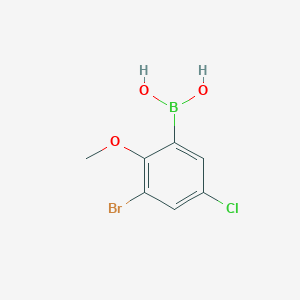

3-Bromo-5-chloro-2-methoxyphenylboronic acid (CAS: 2096341-68-1, Molecular Formula: C₇H₇BBrClO₃) is a halogenated arylboronic acid featuring bromo (Br), chloro (Cl), and methoxy (OCH₃) substituents on a benzene ring. The methoxy group at the 2-position, bromo at 3, and chloro at 5 create distinct electronic and steric effects, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . It is commercially available in 97% purity with packaging options ranging from 250 mg to 5 g .

Properties

IUPAC Name |

(3-bromo-5-chloro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBSHQKQVPRDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223319 | |

| Record name | Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-68-1 | |

| Record name | Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Bromo-5-chloro-2-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted aryl derivatives.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-chloro-2-methoxyphenylboronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. These reactions are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

The compound has potential applications in drug discovery, particularly as a building block for designing inhibitors targeting specific biological pathways. Its structural modifications can lead to compounds that exhibit enhanced biological activity.

Case Study: Development of Anticancer Agents

Research has indicated that derivatives of this compound can act as potent inhibitors against various cancer cell lines. For instance, studies demonstrated that modifying the boronic acid moiety can significantly enhance the selectivity and potency against cancer targets such as kinases.

Table 2: Anticancer Activity of Boronic Acid Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 0.5 | |

| Modified Derivative A | VEGFR | 0.3 | |

| Modified Derivative B | mTOR | 0.1 |

Material Science

In material science, boronic acids like this compound are utilized to create functional materials through self-assembly processes. They can form dynamic covalent bonds with diols, leading to the development of responsive materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Halogenated Methoxyphenylboronic Acids

The substitution pattern of halogens and methoxy groups significantly influences reactivity and applications. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 3-Bromo-5-chloro-2-methoxyphenylboronic acid | 2096341-68-1 | C₇H₇BBrClO₃ | 2-OCH₃, 3-Br, 5-Cl | 283.30 | High versatility in cross-coupling |

| 2-Bromo-6-chloro-3-methoxyphenylboronic acid | 957062-90-7 | C₇H₇BBrClO₃ | 3-OCH₃, 2-Br, 6-Cl | 283.30 | Steric hindrance at 2- and 6-positions |

| 4-Bromo-2-chloro-5-methoxyphenylboronic acid | 850567-94-1 | C₇H₇BBrClO₃ | 5-OCH₃, 4-Br, 2-Cl | 283.30 | Electron-withdrawing Cl at 2-position |

| 5-Chloro-2-methoxyphenylboronic acid | 51224-9 | C₇H₈BClO₃ | 2-OCH₃, 5-Cl | 186.40 | Lacks bromine; simpler synthesis |

Key Observations :

- Electronic Effects : The methoxy group at 2-position (electron-donating) in the target compound enhances the boronic acid's reactivity compared to analogs with Cl at electron-rich positions .

- Applications: Bromo and chloro substituents enable sequential functionalization, making the target compound preferable in multi-step syntheses over mono-halogenated analogs like 5-Chloro-2-methoxyphenylboronic acid .

Ethoxy and Trifluoromethoxy Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Distinctive Properties |

|---|---|---|---|---|---|

| 5-Bromo-3-chloro-2-ethoxyphenylboronic acid | 1451391-70-0 | C₈H₈BBrClO₃ | 2-OCH₂CH₃, 3-Cl, 5-Br | 279.32 | Increased lipophilicity vs. methoxy |

| 2-Bromo-5-trifluoromethoxyphenylboronic acid | 957034-55-8 | C₇H₅BBrF₃O₃ | 5-OCF₃, 2-Br | 284.83 | Enhanced electron-withdrawing effects |

Key Observations :

Bromo-Chloro Phenylboronic Acids Without Methoxy

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 1186403-17-7 | C₆H₅BBrClO₂ | 3-Br, 5-Cl | 233.27 | Lacks methoxy; reduced steric bulk |

| 2,3-Dichlorophenylboronic acid | 151169-74-3 | C₆H₅BCl₂O₂ | 2-Cl, 3-Cl | 190.82 | No bromine; limited functionalization sites |

Key Observations :

- Methoxy Role : The absence of methoxy in these analogs reduces electronic activation of the boronic acid, necessitating harsher reaction conditions for cross-coupling .

Biological Activity

3-Bromo-5-chloro-2-methoxyphenylboronic acid (CAS Number: 2096341-68-1) is a boronic acid derivative that has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its mechanisms of action, cellular effects, pharmacokinetics, and potential applications in various scientific domains.

Target Pathways

The primary mechanism of action for this compound involves its role as a reagent in the Suzuki–Miyaura cross-coupling reaction, a widely utilized method for forming carbon-carbon bonds in organic synthesis. This compound facilitates transmetalation, which is crucial for the coupling process. Additionally, it has been noted for its inhibitory effects on proteasomes, enzyme complexes responsible for degrading unneeded or damaged proteins.

Biochemical Interactions

The interaction of this compound with proteasomes occurs through reversible covalent bonding with threonine residues in the active site. This inhibition results in the accumulation of ubiquitinated proteins, which can trigger cellular stress responses and apoptosis in cancer cells. The compound's ability to modulate gene expression by affecting the degradation of transcription factors further underscores its significance in cellular processes.

Cellular Effects

Impact on Cell Function

Research indicates that this compound can induce apoptosis in various cancer cell lines by disrupting proteasome function. This disruption leads to an increase in pro-apoptotic proteins and alters cell cycle regulation by modulating cyclins and cyclin-dependent kinases.

Case Study: Cancer Cells

In a study assessing the cytotoxic effects of boronic acid derivatives, it was found that compounds similar to this compound exhibited potent anti-cancer activity against MCF-7 breast cancer cells. The IC50 values indicated a significant cytotoxic effect while showing minimal toxicity to healthy cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its stability and solubility under various conditions. Its bioavailability is critical for its effectiveness as a therapeutic agent, particularly in targeted drug delivery systems. Factors such as pH levels, temperature, and the presence of other reactants can affect its performance in biological systems.

Applications in Research and Medicine

This compound has diverse applications across several fields:

| Field | Application |

|---|---|

| Organic Chemistry | Used as a reagent for synthesizing complex organic molecules via cross-coupling reactions. |

| Biological Research | Investigated for developing boron-containing drugs and studying biological processes involving boron. |

| Medicine | Explored for potential use in boron neutron capture therapy (BNCT) for cancer treatment. |

| Industrial Applications | Utilized in producing pharmaceuticals, agrochemicals, and advanced materials. |

Q & A

Basic: What are the optimal synthetic conditions for preparing 3-Bromo-5-chloro-2-methoxyphenylboronic acid via Suzuki-Miyaura coupling?

The synthesis typically involves cross-coupling between a bromo/chloro-substituted aryl halide and a boronic acid precursor. Key parameters include:

- Catalyst system : Pd(OAc)₂ with ligands like SPhos or XPhos enhances reactivity for sterically hindered substrates .

- Solvent/base : A dioxane/water mixture (4:1) with K₂CO₃ as the base ensures efficient coupling .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.

Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended to isolate the product .

Basic: What are the critical storage and handling protocols for this compound to prevent degradation?

- Storage : Store in a desiccator at –20°C under inert gas (N₂ or Ar) to minimize hydrolysis of the boronic acid group .

- Handling : Use anhydrous solvents and gloveboxes to avoid moisture. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential respiratory irritation .

Advanced: How can researchers resolve contradictory coupling efficiencies observed with different catalysts?

Discrepancies in catalytic activity often arise from steric/electronic effects of substituents. Methodological steps include:

- Ligand screening : Bulky ligands (e.g., DavePhos) improve yields for ortho-substituted aryl halides .

- Kinetic studies : Monitor reaction progress via HPLC or TLC to identify intermediate decomposition.

- Additives : Adding TBAB (tetrabutylammonium bromide) can stabilize the palladium complex in polar solvents .

Advanced: How to achieve regioselective functionalization given multiple halogen substituents?

The bromo and chloro groups exhibit distinct electronic profiles:

- Bromo as a leaving group : In Suzuki couplings, bromine is more reactive than chlorine, allowing sequential functionalization .

- Directing effects : The methoxy group at position 2 acts as an electron-donating group, directing electrophilic substitution to the para position (position 5).

- Protection strategies : Temporarily protecting the boronic acid group (e.g., as a pinacol ester) enables selective halogenation .

Advanced: What structural features make this compound valuable in medicinal chemistry?

- Electron-withdrawing groups : The bromo and chloro substituents increase acidity (pKa ~8.5), enhancing stability in physiological conditions .

- Enzyme inhibition : Docking studies suggest the methoxy group facilitates hydrogen bonding with residues in microbial enzymes (e.g., leucyl-tRNA synthetase), hinting at antimicrobial applications .

- Biomolecular interactions : The planar aromatic core enables π-π stacking with protein active sites, while boronic acid can form reversible bonds with serine residues in proteases .

Advanced: How to address challenges in X-ray crystallographic characterization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.